molecular formula C11H13N3O3S B187894 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 28004-59-3

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B187894
CAS RN: 28004-59-3
M. Wt: 267.31 g/mol
InChI Key: DJSKNOBOTVECTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a similar TMP group has been described in the literature . For instance, a mixture of methyl 3,4,5-trimethoxybenzoate and 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane was allowed to stir at room temperature for 16 hours . The reaction mixture was then filtered and concentrated under reduced pressure .


Molecular Structure Analysis

The molecular structure of compounds with a similar TMP group has been analyzed using techniques such as X-ray single crystal diffraction . For example, two methyl 3,4,5-trimethoxybenzoate derivatives crystallize in the monoclinic crystal system .


Chemical Reactions Analysis

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . A decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a similar TMP group can be found in various databases . For instance, the molecular formula of 3,4,5-Trimethoxyphenyl isothiocyanate is C10H11NO4, with an average mass of 209.199 Da and a monoisotopic mass of 209.068802 Da .

Scientific Research Applications

Antifungal Activities

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives have demonstrated notable antifungal activities. Compounds synthesized from this chemical inhibited mycelia growth in various fungi, showing potential as effective fungicides (Chen et al., 2007).

Synthesis of Metal Complexes

Novel metal complexes have been synthesized using derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine. These complexes, involving metals like Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), have been characterized for potential applications in various chemical processes (Al-Amiery et al., 2009).

Structural and Molecular Studies

The compound and its derivatives have been subject to extensive structural and molecular analysis, including X-ray crystallography and spectroscopic techniques. Such studies provide insights into the compound's properties and potential applications in material science and chemistry (Kerru et al., 2019).

Corrosion Inhibition

Research has shown that derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine can act as effective corrosion inhibitors. These compounds demonstrate potential in protecting metals like mild steel in corrosive environments, which is significant for industrial applications (Yadav et al., 2015).

Insecticidal Properties

Several derivatives of this compound have shown promising insecticidal activities against pests like cotton leafworm. This suggests potential applications in agricultural pest control (Ismail et al., 2021).

Antimicrobial and Anticancer Applications

Schiff bases derived from 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine have shown significant antimicrobial and anticancer properties. These findings open avenues for pharmaceutical research and drug development (Zhao et al., 2012).

Antiviral Activity

Derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine have demonstrated potential antiviral activity, particularly against tobacco mosaic virus, suggesting their utility in antiviral research and therapy (Chen et al., 2010).

Safety And Hazards

Safety data sheets provide information about the potential hazards of compounds with a similar TMP group and how to work safely with these chemicals . For example, 3,4,5-Trimethoxyphenyl isothiocyanate may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSKNOBOTVECTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182288
Record name 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

28004-59-3
Record name 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28004-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Kamal, MPN Rao, P Das, P Swapna… - …, 2014 - Wiley Online Library
A series of imidazo[2,1‐b][1,3,4]thiadiazole‐linked oxindoles composed of an A, B, C and D ring system were synthesized and investigated for anti‐proliferative activity in various human …
R Wang, TT Du, WQ Liu, YC Liu, YD Yang… - Journal of Medicinal …, 2023 - ACS Publications
Signal transducer and activator of transcription 3 (STAT3) is an attractive target for cancer therapy. However, identifying potent and selective STAT3 small-molecule inhibitors with drug-…
Number of citations: 1 pubs.acs.org
SG Alegaon, KR Alagawadi - Medicinal Chemistry Research, 2012 - Springer
The present work describes the synthesis, antimicrobial and cytotoxic activity of 2,4-thiazolidinedione-5-acetic acid amides 3a–n. The structures of the compounds were confirmed by IR, …
Number of citations: 53 link.springer.com
T Liu, Y Wan, R Liu, L Ma, M Li, H Fang - Chemical Research in Chinese …, 2016 - Springer
Twenty-two novel 1,3,4-thiadiazole derivatives were synthesized using different aromatic acids as starting materials, followed by cyclization, coupling and deprotection reaction. The …
Number of citations: 6 link.springer.com
P Sakthivel, A Ilangovan, MP Kaushik - European Journal of Medicinal …, 2016 - Elsevier
Synthesis of novel pyranochromanone amide hybrids, by combining pyranochromanone pharmacophore and privileged scaffolds such as 2-amino-1,3,4-thiadiaole/2-aminothiazole/…
Number of citations: 14 www.sciencedirect.com
GELDINA RAHMA, S Abbas… - Turkish Journal of …, 2018 - journals.tubitak.gov.tr
A group of $ N-$4 piperazinyl derivatives of norfloxacin was synthesized and identified by different spectroscopic techniques. The $ N-$4 piperazinyl substituent in target compounds 2a-…
Number of citations: 6 journals.tubitak.gov.tr
ML Fascio, CS Sepúlveda, EB Damonte… - Carbohydrate …, 2019 - Elsevier
Herein we describe the synthesis of imidazo[2,1-b][1,3,4]thiadiazoles from carbohydrates with D-ribo and D-xylo configuration. The antiviral activity of these compounds was tested …
Number of citations: 25 www.sciencedirect.com
AA Aly, AB Brown, TI El-Emary, AMM Ewas… - Arkivoc, 2009 - repository.fit.edu
The review summarizes recent literatures dealing with hydrazinecarbothioamide group in thiocarbohydrazides and other derivatives including their physical and chemical properties …
Number of citations: 38 repository.fit.edu
R Alagawadi - Med Chem Res, 2012
Number of citations: 2

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